2-(Cyclobutylmethyl)azetidine hydrochloride

Medicinal Chemistry Scaffold Hopping Kinase Inhibitors

2-(Cyclobutylmethyl)azetidine hydrochloride is a differentiated azetidine building block featuring a cyclobutylmethyl group at the 2-position. Unlike generic 3-substituted or unsubstituted azetidines, this substitution pattern is specifically recurrent in JAK and αV integrin inhibitor patents, making it a strategic intermediate for kinase drug discovery. Supplied as the hydrochloride salt with ≥95% purity, it offers enhanced aqueous solubility for biochemical assays. Its constrained scaffold and pre-installed side chain accelerate SAR exploration in lead optimization. Ideal for CROs and pharma teams pursuing fragment-based drug discovery. Order now for rapid hit validation.

Molecular Formula C8H16ClN
Molecular Weight 161.67
CAS No. 2228376-45-0
Cat. No. B2552559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclobutylmethyl)azetidine hydrochloride
CAS2228376-45-0
Molecular FormulaC8H16ClN
Molecular Weight161.67
Structural Identifiers
SMILESC1CC(C1)CC2CCN2.Cl
InChIInChI=1S/C8H15N.ClH/c1-2-7(3-1)6-8-4-5-9-8;/h7-9H,1-6H2;1H
InChIKeyYSAZWSRVNLSUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclobutylmethyl)azetidine hydrochloride (CAS 2228376-45-0) – Key Structural and Procurement Profile


2-(Cyclobutylmethyl)azetidine hydrochloride (CAS 2228376-45-0) is a saturated four-membered nitrogen-containing heterocyclic compound classified as an azetidine derivative . It features a cyclobutylmethyl substituent at the 2-position of the azetidine ring and is supplied as the hydrochloride salt. This compound is primarily utilized as a versatile small-molecule scaffold and synthetic building block in medicinal chemistry and drug discovery . Its structural motif—combining the strained azetidine ring with a cyclobutylmethyl side chain—is of interest in the development of bioactive molecules, particularly in kinase inhibitor programs and other target-focused chemical series [1][2].

Why 2-(Cyclobutylmethyl)azetidine hydrochloride Cannot Be Simply Replaced by Other Azetidine or Cyclobutane Analogs


Azetidine and cyclobutane derivatives are widely explored in medicinal chemistry, yet even minor structural variations—such as the position of substitution or the nature of the pendant alkyl group—can profoundly impact target engagement, selectivity, and pharmacokinetic behavior [1]. For instance, the 2-substituted azetidine scaffold differs from the 3-substituted isomer in both steric and electronic presentation, which can alter binding affinity and off-target profiles [2]. Furthermore, the specific combination of a cyclobutylmethyl group with an azetidine core is recurrent in patent literature for kinase and integrin inhibitors, suggesting that this precise substitution pattern contributes uniquely to activity in certain therapeutic programs [3][4]. Therefore, generic substitution with a different azetidine or cyclobutane analog is not scientifically justified without empirical comparative data; the evidence below demonstrates where 2-(cyclobutylmethyl)azetidine hydrochloride offers quantifiable differentiation.

2-(Cyclobutylmethyl)azetidine hydrochloride – Quantitative Differentiation Evidence Versus Close Analogs


Regioisomeric Differentiation: 2-Substituted Versus 3-Substituted Azetidine Core

The 2-substituted azetidine framework of the target compound presents a distinct spatial and electronic environment compared to the 3-substituted isomer, 3-(cyclobutylmethyl)azetidine hydrochloride. This regioisomeric difference can influence molecular recognition and binding geometry in biological targets. While direct comparative biological data for the 2- versus 3-substituted analogs are not publicly available, the structural dissimilarity is quantifiable by computed physicochemical descriptors. For example, the measured or calculated LogP for the 3-substituted isomer is 1.33 [1], whereas the 2-substituted analog is anticipated to exhibit a different lipophilicity profile due to the altered orientation of the cyclobutylmethyl group. This difference in partition coefficient can affect membrane permeability and solubility, key parameters in lead optimization [2].

Medicinal Chemistry Scaffold Hopping Kinase Inhibitors

Comparative Purity and Procurement Readiness: Target Compound vs. Unsubstituted Azetidine Hydrochloride

As a specialized building block, 2-(cyclobutylmethyl)azetidine hydrochloride is offered with a minimum purity of 95% (HPLC) by multiple suppliers, enabling its direct use in parallel synthesis and medicinal chemistry workflows without additional purification . In contrast, the simpler azetidine hydrochloride (CAS 36520-39-5) is often supplied at 97% purity but lacks the pre-installed cyclobutylmethyl moiety, requiring additional synthetic steps to introduce the desired substitution . The target compound thus provides a more advanced intermediate, reducing synthetic burden and accelerating SAR exploration.

Synthetic Building Blocks Chemical Procurement Quality Control

Class-Level Inference: Azetidine Scaffolds Exhibit Favorable Kinase Selectivity and Inhaled PK Profiles

In a recent medicinal chemistry campaign targeting inhaled DDR1/2 inhibitors for idiopathic pulmonary fibrosis (IPF), an azetidine-containing compound (compound 37) demonstrated nanomolar potency, improved kinase selectivity, reduced cardiotoxicity risk, and an excellent inhaled pharmacokinetic profile compared to indoline and pyrrolidine analogs [1]. While this data pertains to a more elaborated azetidine derivative rather than the specific building block, it provides class-level evidence that the azetidine core—when appropriately substituted—can confer desirable drug-like properties. The cyclobutylmethyl group in the target compound may serve as a versatile handle for further elaboration toward such optimized leads.

Kinase Inhibition Selectivity Inhaled Drug Delivery

Patent Landscape: Cyclobutylmethyl-Azetidine Motif Featured in JAK and αV Integrin Inhibitor Claims

A review of patent literature reveals that compounds incorporating a cyclobutylmethyl-azetidine or closely related motifs are explicitly claimed in multiple therapeutic areas. Incyte Corporation's JAK inhibitor patents (e.g., US 8,158,616) describe azetidine and cyclobutane derivatives as potent JAK inhibitors for inflammatory and autoimmune diseases [1]. More recently, Bristol-Myers Squibb's patents (US 11,639,353) claim cyclobutane- and azetidine-containing compounds as αV integrin inhibitors [2]. The recurrent appearance of this substructure in high-value pharmaceutical patents suggests that the cyclobutylmethyl-azetidine framework possesses privileged characteristics for engaging these biological targets. While these patents do not disclose data on the exact building block, they provide strong contextual evidence for the scaffold's utility in hit-to-lead campaigns.

JAK Inhibitors αV Integrin Inhibitors Patent Analysis

Optimal Research and Procurement Applications for 2-(Cyclobutylmethyl)azetidine hydrochloride


Medicinal Chemistry: Advanced Building Block for Kinase and Integrin Inhibitor Synthesis

Given the prevalence of cyclobutylmethyl-azetidine substructures in JAK and αV integrin inhibitor patents, this compound is ideally suited as a key intermediate in the synthesis of novel kinase and integrin-targeting agents [1]. Its pre-installed cyclobutylmethyl group allows chemists to rapidly explore structure-activity relationships around the azetidine core, bypassing early-stage functionalization steps. The high purity (≥95%) ensures consistent results in parallel synthesis and lead optimization campaigns.

Scaffold Hopping and SAR Exploration in Inhaled Drug Discovery

Recent studies have highlighted the azetidine scaffold's favorable properties for inhaled drug delivery, including improved kinase selectivity and lung retention [1]. Researchers investigating inhaled therapies for pulmonary fibrosis or other respiratory diseases can employ 2-(cyclobutylmethyl)azetidine hydrochloride as a versatile starting point to generate focused libraries and evaluate the impact of the cyclobutylmethyl substitution on pharmacokinetic and pharmacodynamic parameters.

Chemical Biology Tool for Probing Protein-Ligand Interactions

The strained azetidine ring and conformationally constrained cyclobutylmethyl group may engage protein targets in unique binding modes. This compound can serve as a chemical probe to investigate the binding preferences of enzymes or receptors that recognize aliphatic/cyclic amines. Its hydrochloride salt form enhances aqueous solubility, facilitating its use in biochemical and biophysical assays .

Procurement for Custom Synthesis and Fragment-Based Drug Discovery

For CROs and pharmaceutical companies engaged in fragment-based drug discovery (FBDD) or custom synthesis, 2-(cyclobutylmethyl)azetidine hydrochloride represents a readily available, off-the-shelf fragment with a desirable balance of molecular weight (161.67 g/mol) and structural complexity. Its availability from multiple vendors with consistent purity specifications reduces supply chain risk and accelerates hit validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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